N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that falls within the triazine and sulfonamide families. Its unique structure, containing both a triazine ring and a cyclopropanesulfonamide group, makes it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability. The compound exhibits a mixed-type inhibition mode, indicating that it interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, making this compound a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide exhibits good inhibitory activity against AChE . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Cellular Effects
The compound has been observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress . It has low activity against β-secretase .
Molecular Mechanism
The compound inhibits AChE in a mixed-type inhibition mode . This finding was confirmed by a docking study, which demonstrated that this compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Preparation Methods
This compound can be synthesized through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. Typically, the process starts with a substituted benzotriazine derivative, which is then reacted with a sulfonamide group. Industrial production may involve multi-step synthesis, ensuring high yield and purity through optimized reaction conditions such as temperature control, catalysts, and solvent selection.
Chemical Reactions Analysis
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation
It can be oxidized using agents like hydrogen peroxide under mild conditions, leading to the formation of sulfoxides or sulfones.
Reduction
Reduction reactions can be achieved using agents like lithium aluminum hydride, converting sulfonamides to amines.
Substitution
The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents such as halides or organometallic compounds. Major products include substituted cyclopropanes and triazine derivatives.
Scientific Research Applications
This compound has a broad spectrum of applications:
Chemistry
Used as a reagent or intermediate in organic synthesis.
Biology
Studied for its potential as an enzyme inhibitor due to the triazine ring.
Medicine
Investigated for its pharmaceutical properties, including potential anti-inflammatory and anti-cancer activities.
Industry
Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Compared to other triazine or sulfonamide compounds, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of both functional groups in a single molecule. Similar compounds include:
Benzotriazine derivatives
Cyclopropanesulfonamide compounds
Triazine-sulfonamide hybrids Its uniqueness lies in its combined properties, which can lead to distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-12-10-3-1-2-4-11(10)14-15-16(12)8-7-13-20(18,19)9-5-6-9/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALGLJVQAXVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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